N-Des(dimethyl)-4-epi-tetracycline
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R,4aS,5aS,6S,12aR)-4-amino-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O8/c1-19(29)6-3-2-4-9(23)10(6)14(24)11-7(19)5-8-13(21)15(25)12(18(22)28)17(27)20(8,30)16(11)26/h2-4,7-8,13,23-24,27,29-30H,5,21H2,1H3,(H2,22,28)/t7-,8-,13+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBRISOPZPWKQW-AWFHZVIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747516 | |
| Record name | (4R,4aS,5aS,6S,12aR)-4-Amino-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53864-51-0 | |
| Record name | (4R,4aS,5aS,6S,12aR)-4-Amino-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation Pathways and Chemical Mechanisms of N Des Dimethyl 4 Epi Tetracycline
Epimerization at the C4 Position
Epimerization at the C4 carbon is a well-documented phenomenon in the tetracycline (B611298) family. It involves the inversion of the stereochemical configuration of the dimethylamino group, leading to the formation of 4-epimers, which often exhibit significantly reduced antibacterial activity compared to the parent compounds. nih.govbiomedres.us
Influence of Environmental Conditions on 4-Epimer Formation (e.g., pH, ionic strength)
The rate and extent of C4 epimerization are highly dependent on environmental factors, particularly pH and the presence of certain ions. acs.orgacs.org The reaction occurs most readily in weakly acidic to neutral solutions.
pH: The epimerization process is notably accelerated in solutions with a pH range of approximately 2 to 6. nih.govacs.orgresearchgate.net Within this range, particularly between pH 3 and 5, the reaction proceeds most rapidly. core.ac.uk Under strongly acidic conditions (below pH 2) or in strongly alkaline environments, other degradation pathways, such as dehydration, tend to dominate. core.ac.ukresearchgate.net
Ionic Strength and Buffers: The rate of epimerization can be significantly increased by the presence of certain buffer anions. acs.orgacs.org Ions such as phosphate (B84403), citrate, and acetate (B1210297) have been shown to catalyze the reaction. acs.orgacs.org This catalytic effect contributes to the instability of tetracyclines in buffered solutions commonly used in laboratory and pharmaceutical settings.
| Factor | Condition | Effect on Epimerization | Reference |
|---|---|---|---|
| pH | Weakly Acidic (pH 2-6) | Promotes rapid and reversible epimerization. The equilibrium mixture contains significant amounts of both the natural isomer and the 4-epimer. | nih.govacs.org |
| pH | Strongly Acidic (pH < 2) | Epimerization can still occur, but dehydration reactions leading to anhydrotetracyclines become more prominent. | core.ac.ukresearchgate.netnih.gov |
| pH | Neutral to Alkaline (pH > 7) | Base-catalyzed degradation reactions are favored over epimerization. | kkwagh.edu.in |
| Ionic Composition | Presence of phosphate, citrate, or acetate anions | Increases the rate of epimerization. | acs.orgacs.org |
Reversibility of Epimerization Processes for Tetracycline and its Derivatives
The epimerization at the C4 position is a reversible, first-order process. acs.orgcore.ac.uk When a tetracycline is dissolved under conditions that favor epimerization (e.g., pH 3-5), the reaction proceeds until an equilibrium is established between the natural form and its 4-epi-isomer. nih.govacs.org This equilibrium mixture typically consists of roughly equal amounts of the two epimers. acs.org The attainment of this equilibrium means that isolating a pure 4-epi-tetracycline is challenging under these conditions, as it will partially revert to the natural isomer. This reversibility has been demonstrated for tetracycline and other members of its family. acs.orgcore.ac.ukacs.org Studies in soil have also shown that 4-epimers can transform back into their parent tetracycline compounds, contributing to their long-term persistence in the environment. wur.nl
N-Demethylation Processes
N-demethylation refers to the removal of one or both methyl groups from the C4-dimethylamino substituent. The formation of N-Des(dimethyl)-4-epi-tetracycline involves the complete removal of this dimethylamino moiety, resulting in a primary amine group at the C4 position, followed by or concurrent with epimerization.
Chemical Mechanisms Leading to the Loss of N-Methyl Groups from Tetracycline Derivatives
The removal of the C4-dimethylamino group is a key modification in the synthesis of so-called chemically modified tetracyclines (CMTs). mdpi.com These compounds are designed to lack antibacterial activity but retain other biological properties, such as matrix metalloproteinase inhibition. nih.govmdpi.com
Selective chemical N-demethylation can be achieved through various synthetic organic chemistry techniques. One reported method involves hydrogenolysis, where hydrogen gas and a catalyst, such as palladium, are used to cleave the N-methyl bonds. evitachem.com Such synthetic routes require carefully controlled conditions to achieve selective demethylation without altering other sensitive functional groups on the complex tetracycline scaffold. evitachem.com
Potential for Enzymatic N-Demethylation Pathways in Microbial Systems
Research indicates that microbial systems possess enzymatic machinery capable of degrading tetracyclines, and N-demethylation is a recurring transformation pathway. nih.gov Various enzymes, particularly oxidoreductases, have been implicated in this process.
Manganese Peroxidase (MnP): Crude manganese peroxidase from the white-rot fungus Phanerochaete chrysosporium has been shown to effectively degrade tetracycline. nih.gov The demethylation of the dimethylammonium group at C4 is identified as a common step in this enzymatic process. nih.gov
Horseradish Peroxidase (HRP): HRP can also catalyze the degradation of tetracycline, with the removal of an N-methyl group being one of the observed transformation pathways. sci-hub.se
Flavin Monooxygenases (FMOs): A family of tetracycline-inactivating enzymes, often referred to as tetracycline destructases, has been discovered. nih.govresearchgate.net These enzymes are flavin-dependent monooxygenases that hydroxylate the tetracycline scaffold, initiating a cascade of degradation reactions. nih.gov While hydroxylation at other positions (like C11a) is the primary reported mechanism, the broader enzymatic degradation can lead to products consistent with demethylation. sci-hub.senih.gov
| Enzyme/System | Source Organism/Type | Observation | Reference |
|---|---|---|---|
| Manganese Peroxidase (MnP) | Phanerochaete chrysosporium (white-rot fungus) | Effectively degrades tetracycline; demethylation of the C4-dimethylammonium group is a common transformation. | nih.gov |
| Horseradish Peroxidase (HRP) | Plant-derived enzyme | Catalyzes tetracycline degradation, which can involve the removal of an N-methyl group. | sci-hub.se |
| Engineered Myoglobin (B1173299) | Engineered heme enzyme | An engineered peroxidase based on myoglobin efficiently degrades various tetracyclines, with proposed pathways involving demethylation. | nih.gov |
| Tetracycline Destructases (e.g., TetX) | Bacteria (e.g., Bacteroides fragilis) | These flavin-dependent monooxygenases inactivate tetracyclines, and subsequent degradation can involve demethylation. | sci-hub.senih.gov |
Concerted and Sequential Degradation Pathways Leading to this compound
The formation of this compound from tetracycline is understood to occur through sequential degradation pathways rather than a concerted mechanism where both epimerization and N-demethylation happen simultaneously. The process involves two key chemical modifications: the inversion of the stereochemistry at the C4 carbon, known as epimerization, and the removal of the two methyl groups from the nitrogen atom at the same position, a process called N-demethylation. These transformations can occur in a specific order, leading to distinct reaction pathways.
One of the primary pathways for the formation of this compound begins with the epimerization of the parent tetracycline molecule. Under weakly acidic conditions (pH 3-5), tetracycline can undergo a reversible first-order reaction at the C4 position, leading to the formation of 4-epitetracycline google.com. This epimer is a diastereomer of tetracycline and exhibits significantly lower antibacterial activity.
Following this initial epimerization, the resulting 4-epitetracycline can then undergo N-demethylation. This subsequent step involves the removal of the dimethylamino group at the C4 position. Research has indicated that 4-epitetracycline can be further decomposed through demethylation, deamination, dehydrogenation, and hydroxylation reactions, ultimately leading to the formation of this compound harvard.edu. This sequential process highlights 4-epitetracycline as a key intermediate in this degradation pathway.
An alternative sequential pathway for the formation of this compound involves the initial N-demethylation of tetracycline. This process would first yield N-demethyltetracycline. This intermediate, which lacks the two methyl groups on the C4 amine, could then undergo epimerization at the C4 position to form the final product, this compound.
While the formation of N-demethyltetracycline as a metabolite of tetracycline has been reported in biological systems acs.orgnih.gov, detailed studies focusing on the subsequent epimerization of this specific intermediate under controlled chemical conditions are less common in the available literature. However, given that epimerization is a known instability of the tetracycline scaffold at the C4 position, it is chemically plausible that N-demethyltetracycline could also be susceptible to this transformation.
The formation of this compound from tetracycline proceeds through the formation of key intermediates. Based on the sequential pathways described, the two primary intermediates are:
4-Epitetracycline (ETC): This compound is the initial product of the epimerization of tetracycline at the C4 position google.com. It is a well-documented degradation product and impurity in tetracycline preparations researchgate.net. Its formation is favored in acidic environments google.com.
N-Demethyltetracycline: This intermediate results from the removal of the dimethylamino group from tetracycline. It has been identified as a metabolite in in vivo studies acs.orgnih.gov.
The presence and concentration of these intermediates can vary depending on the specific environmental conditions, such as pH, temperature, and the presence of catalysts, which influence the rates of the respective epimerization and N-demethylation reactions.
Kinetic Studies of Compound Formation Under Controlled Conditions
The formation of this compound is governed by the kinetics of the individual degradation steps: epimerization and N-demethylation. While specific kinetic data for the direct formation of this compound is limited, studies on the individual degradation processes of tetracycline provide valuable insights.
The hydrolysis of tetracyclines, which includes epimerization, generally follows first-order reaction kinetics nih.gov. The rate of these reactions is significantly influenced by pH and temperature. For instance, acid-catalyzed hydrolysis rates are considerably lower than those observed under neutral or base-catalyzed conditions nih.gov. The epimerization of tetracycline to 4-epitetracycline is a reversible first-order process that occurs most rapidly at a pH between 3 and 5 google.com.
In biological systems, such as in laying hens, the rates of epimerization and N-demethylation of tetracycline have been quantified. These in vivo studies provide an indication of the relative rates of these two key degradation pathways.
| Compound | Matrix | Degradation Process | Rate/Extent |
| Tetracycline | Egg Yolk | Epimerization | 41-50% |
| Tetracycline | Egg White | Epimerization | 22-26% |
| Tetracycline | Egg Yolk | N-Demethylation | 18-21% |
| Tetracycline | Egg White | N-Demethylation | Not detected |
This table presents the extent of epimerization and N-demethylation of tetracycline observed in egg components from a feeding study, indicating the relative in vivo rates of these degradation pathways. acs.org
These findings suggest that under these specific biological conditions, epimerization occurs to a greater extent than N-demethylation in egg yolk, while in egg white, only epimerization is observed. It is important to note that these are in vivo metabolic rates and may not directly translate to kinetic constants under controlled chemical conditions. However, they provide a valuable qualitative comparison of the two primary degradation routes leading to the formation of this compound. Further kinetic studies under controlled laboratory settings are necessary to determine the precise rate constants for each step in the sequential formation pathways.
Analytical Methodologies for Characterization and Detection in Research Matrices
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental for isolating N-Des(dimethyl)-4-epi-tetracycline from its parent compound and other related substances.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tetracyclines and their impurities. conicet.gov.ar For this compound, HPLC methods are designed to achieve high resolution and sensitivity. chromatographyonline.com
Key HPLC Parameters:
Columns: Reversed-phase columns, such as C8 and C18, are commonly used for the separation of tetracyclines. conicet.gov.arsigmaaldrich.com The choice of column is critical, as some columns may lead to co-elution of certain tetracycline (B611298) analogs. For instance, while a C18 column might co-elute minocycline (B592863) and oxytetracycline (B609801), C8 and RP-AmideC16 columns can provide excellent separation. sigmaaldrich.com Phenyl columns have also been successfully used for the analysis of tetracycline epimers. nih.gov
Mobile Phase: The mobile phase composition is a crucial factor influencing the chromatographic behavior of tetracyclines. conicet.gov.ar Due to their ionic nature, tetracyclines can interact with silanol (B1196071) groups on silica-based stationary phases, leading to peak broadening and asymmetry. nih.gov To counteract this, acidic mobile phases or additives are often employed. Methanesulfonic acid has been shown to be effective by neutralizing anionic silanol sites and through electrostatic attraction with the analytes. nih.gov A typical mobile phase might consist of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.2) and an organic solvent like acetonitrile (B52724). nih.gov
Detection: UV and Diode Array Detectors (DAD) are commonly utilized for the detection of tetracyclines, which exhibit strong absorbance in the UV region between 270 and 360 nm. conicet.gov.arwu.ac.th A detection wavelength of 280 nm is frequently employed in the analysis of tetracycline and its impurities. researchgate.net
A study detailing an HPLC method for the separation of tetracycline and its degradation products, including 4-epianhydrotetracycline (B1505794) (a related impurity), highlights the use of a gradient separation on a polar-embedded stationary phase, which offers good selectivity and can be used under a wider range of pH conditions. chromatographyonline.com
Interactive Table: HPLC Methods for Tetracycline Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenyl (3.9 mm i.d. x 30 cm) | Discovery C8 (15cm x 4.6mm, 5µm) | Acclaim PA2 |
| Mobile Phase | 12-22% acetonitrile in 0.2 M phosphate buffer (pH 2.2) | Gradient elution with 25mM KH2PO4 buffer (pH 3) | Gradient with ammonium (B1175870) dihydrogen phosphate |
| Detector | UV | UV at 260 nm | Not Specified |
| Analytes | Chlortetracycline (B606653), 4-epitetracycline, 4-epianhydrotetracycline, anhydrotetracycline | Doxycycline, minocycline, tetracycline, chlortetracycline, oxytetracycline | Tetracycline and 4-epianhydrotetracycline |
| Reference | nih.gov | sigmaaldrich.com | chromatographyonline.com |
Liquid Chromatography–Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) Approaches
For enhanced selectivity and sensitivity, especially in complex matrices, HPLC is often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS).
LC-MS/MS is a powerful tool for the definitive confirmation and quantification of tetracycline residues, including their epimers and degradation products. researchgate.netorientjchem.org Positive ion electrospray ionization (ESI) is a commonly used ionization technique for the analysis of tetracyclines. researchgate.net
A multi-residue method for the simultaneous determination of seven tetracyclines and their 4-epimers in milk utilized LC-MS/MS with a C18 reversed-phase column and a gradient mobile phase of water and a methanol (B129727)/acetonitrile mixture. researchgate.net This method demonstrated good linearity, with detection limits ranging from 5 to 20 µg/L. researchgate.net Another study developed an LC-MS/MS method for analyzing three tetracyclines and their epimers in shrimp, employing a gradient elution with 5 mM oxalic acid in water and 0.1% formic acid in methanol. orientjchem.org
The choice of mass analyzer can also influence the analysis. For instance, in the analysis of soil samples, a single quadrupole mass spectrometer was found to be less susceptible to ionization suppression from co-extracted humic acids compared to an ion trap mass spectrometer under positive electrospray ionization. rsc.orgrsc.org
Spectroscopic Methods for Structural Elucidation (e.g., NMR, UV-Vis, IR) in Research Contexts
Spectroscopic techniques are indispensable for the structural confirmation of this compound and related compounds in research settings.
UV-Visible (UV-Vis) Spectroscopy: Tetracyclines exhibit characteristic absorption spectra in the UV-Vis region. nih.gov Generally, they show intense absorption bands between 270 and 360 nm in both acidic and neutral media. conicet.gov.ar The specific absorption maxima can be influenced by pH. nih.gov Studies have shown that tetracycline analogs can have absorption peaks around 250, 270, and 360 nm. wu.ac.th
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. The IR spectra of tetracyclines show characteristic absorption peaks. For example, N-H and O-H stretching vibrations are observed in the region of 3341-3329 cm⁻¹, while C=C stretching vibrations appear at 1648-1582 cm⁻¹. researchgate.net Changes in the IR spectra can indicate degradation or modification of the tetracycline structure. mdpi.comrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of compounds. While specific ¹H NMR data for this compound is not readily available in the provided search results, studies on related tetracycline analogs and their epimers demonstrate the utility of NMR in confirming their structure and conformation in different solvents. researchgate.net
Sample Preparation and Extraction Strategies Relevant to Research Analysis
The effective extraction and clean-up of this compound from various matrices are critical for accurate analytical results, as these matrices can be complex and contain interfering substances. nih.gov
Extraction from Complex Matrices (e.g., environmental samples, biological fluids, food matrices)
The choice of extraction method depends heavily on the nature of the sample matrix.
Food Matrices (e.g., milk, meat, eggs, shrimp): For milk and egg samples, protein precipitation is a common initial step, often using organic solvents like acetonitrile or acids such as trichloroacetic acid. conicet.gov.ar A widely used method for extracting tetracyclines from animal tissues involves an EDTA-McIlvaine buffer at pH 4.0. orientjchem.orgscispace.com For shrimp samples, homogenization with this buffer followed by solid-phase extraction has proven effective. orientjchem.org In a simpler approach for bovine milk, trifluoroacetic acid was used for the simultaneous extraction of five tetracycline analogues. scirp.org
Environmental Samples (e.g., soil): Pressurized liquid extraction (PLE) has been optimized for the extraction of tetracyclines from soil. rsc.orgrsc.orgnih.gov The extraction efficiency can be influenced by the solvent system and the soil composition, particularly the clay and organic matter content. rsc.orgrsc.org A mixture of methanol and an acetate (B1210297) buffer (pH 8) has been shown to provide good extraction efficiency. rsc.orgrsc.org
Clean-up and Pre-concentration Techniques for Analytical Purity
Following extraction, clean-up steps are often necessary to remove co-extracted matrix components that can interfere with the analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose. mdpi.com
SPE Sorbents: A variety of SPE sorbents are available. Polymeric sorbents, such as Oasis HLB, have been shown to be advantageous over silica-based sorbents for cleaning up salmon muscle extracts, as they are less prone to interactions with the analytes that can lead to low recoveries. scispace.com For soil extracts, a combination of Strata-X and a strong anion exchange cartridge has been found to be effective for clean-up. rsc.orgnih.gov
SPE Procedure: A typical SPE procedure involves conditioning the cartridge, loading the sample extract, washing away interferences, and finally eluting the analytes of interest with an appropriate solvent, such as methanol. rsc.org
Interactive Table: Sample Preparation Methods for Tetracycline Analysis
| Matrix | Extraction Method | Clean-up Method | Analytes | Reference |
| Milk | Trichloroacetic acid precipitation | Oasis HLB SPE | Oxytetracycline, 4-epi-oxytetracycline, tetracycline, 4-epi-tetracycline, chlortetracycline, 4-epi-chlortetracycline, doxycycline | researchgate.net |
| Shrimp | EDTA-McIlvaine buffer | Oasis HLB SPE | Tetracycline, oxytetracycline, chlortetracycline and their 4-epimers | orientjchem.org |
| Soil | Pressurized Liquid Extraction (Methanol:acetate buffer pH 8) | Strata-X and strong anion exchange SPE | Chlortetracycline, doxycycline, oxytetracycline, tetracycline | rsc.orgrsc.org |
| Salmon Muscle | EDTA-McIlvaine buffer (pH 4.0) | Polymeric sorbent SPE (Oasis HLB) | Oxytetracycline, tetracycline | scispace.com |
Methodological Considerations for Degradation Product Analysis in Research
The analysis of this compound as a degradation product requires careful consideration of several methodological factors to ensure accurate and reliable results. Since it is an epimer of a demethylated tetracycline, its formation is influenced by factors such as pH, temperature, and storage conditions of tetracycline solutions or solid-state formulations. core.ac.ukresearchgate.net
One of the primary considerations is the potential for in-situ epimerization during the analytical process itself. The pH of the extraction solvent and the chromatographic mobile phase can influence the equilibrium between tetracycline and its C4 epimers. nih.gov Therefore, method development should aim to minimize any analytical artifacts by using appropriate pH conditions and keeping analysis times as short as feasible. core.ac.uk
Forced degradation studies are often conducted to understand the degradation pathways of tetracycline and to identify potential degradation products like this compound. These studies involve subjecting tetracycline to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and analyzing the resulting degradants. The data from such studies are essential for developing stability-indicating analytical methods.
The following table outlines key considerations in the analysis of this compound as a degradation product.
| Consideration | Importance |
| Sample Preparation | Extraction procedures should be optimized to efficiently extract the analyte from the matrix while minimizing its degradation. The use of chelating agents like EDTA can be beneficial in extracting tetracyclines from certain matrices. nih.gov |
| Control of pH | The pH of samples and analytical solutions must be carefully controlled to prevent the interconversion of epimers during analysis. nih.gov |
| Method Validation | The analytical method must be thoroughly validated to demonstrate its specificity, linearity, accuracy, precision, and robustness for the quantification of this compound. |
| Use of Reference Standards | A well-characterized reference standard of this compound is essential for positive identification and accurate quantification. evitachem.comclearsynth.com |
| Stability-Indicating Method | The analytical method should be capable of separating this compound from the parent drug (tetracycline) and other known impurities and degradation products to be considered stability-indicating. |
Environmental Fate and Occurrence in Relevant Research Contexts
Formation and Presence in Environmental Samples (e.g., water, soil, manure)
The extensive use of tetracycline (B611298) antibiotics in human and veterinary medicine leads to their incomplete metabolism and subsequent release into the environment as parent compounds and their metabolites. nih.gov Wastewater from households, hospitals, pharmaceutical manufacturing facilities, and runoff from agricultural areas where manure is used as fertilizer are significant sources of these compounds in aquatic and terrestrial systems. nih.govnih.gov
N-Des(dimethyl)-4-epi-tetracycline is formed through the degradation and transformation of tetracycline. evitachem.com Its occurrence has been noted in various environmental compartments, often alongside its parent compound and other tetracycline-related substances.
Water: Tetracycline and its transformation products, including 4-epitetracycline, have been detected in wastewater treatment plant effluents and surface waters. nih.govplos.org The concentrations can vary significantly depending on the source and level of treatment. For instance, tetracycline residues in some wastewater effluents have been found at concentrations ranging from nanograms per liter to micrograms per liter. plos.org
Soil: A primary pathway for the introduction of tetracyclines into the soil is through the application of manure from treated livestock. cdnsciencepub.commdpi.com Due to their strong sorption capacity, tetracyclines can accumulate in the top layers of soil. cdnsciencepub.comrroij.com Studies have reported the presence of tetracycline and its degradation products in agricultural soils amended with manure, with concentrations sometimes reaching hundreds of micrograms per kilogram. mdpi.comrroij.com For example, after the application of pig slurry, tetracycline concentrations of up to 198.7 µg/kg have been detected in fields. mdpi.com
Manure: Manure from treated animals is a significant reservoir of tetracycline antibiotics and their degradation products. nih.govcdnsciencepub.com Concentrations of tetracycline and its related compounds in manure can be substantial. For instance, concentrations of parent tetracyclines in swine manure slurry have been observed in the range of 53 to 137 µg/L, while their degradation products, including 4-epitetracycline, were found at concentrations between 118 and 663 µg/L. nih.gov
Table 1: Occurrence of Tetracycline and its Degradation Products in Environmental Samples
| Environmental Matrix | Compound | Concentration Range | Reference |
|---|---|---|---|
| Wastewater Effluent | Tetracycline | ng/L to µg/L | plos.org |
| Agricultural Soil | Tetracycline | up to 198.7 µg/kg | mdpi.com |
| Swine Manure Slurry | Parent Tetracyclines | 53 - 137 µg/L | nih.gov |
| Swine Manure Slurry | Degradation Products (e.g., 4-epitetracycline) | 118 - 663 µg/L | nih.gov |
| Cattle Manure | Chlortetracycline (B606653) | ~300 µg/kg | cdnsciencepub.com |
Stability and Transformation in Environmental Systems
The stability and transformation of this compound and its parent compounds in the environment are influenced by a variety of factors, including pH, light, and the presence of other chemical constituents.
The pH of the surrounding medium plays a critical role in the degradation and transformation of tetracyclines. evitachem.comresearchgate.net Tetracyclines are amphoteric compounds, meaning they can act as both acids and bases, and their chemical stability is highly pH-dependent. nih.gov
Epimerization at the C4 position, leading to the formation of 4-epi-tetracyclines, is a reversible process that occurs most rapidly in weakly acidic conditions, typically between pH 3 and 5. core.ac.uk Under more strongly acidic conditions (pH < 2), dehydration can occur, leading to the formation of anhydrotetracycline. core.ac.uk Conversely, under alkaline conditions, other degradation pathways may be favored. rroij.com The rate of hydrolysis for tetracyclines like chlortetracycline, oxytetracycline (B609801), and tetracycline generally increases with both increasing pH and temperature. researchgate.net For example, studies on oxytetracycline have shown an increased rate of photolysis with higher pH levels. nih.gov
Photodegradation is a significant transformation pathway for tetracyclines in the environment, particularly in aquatic systems exposed to sunlight. evitachem.comnih.gov The process involves the absorption of light energy, which can lead to the breakdown of the antibiotic molecule into various transformation products.
The rate and products of photodegradation can be influenced by the presence of other substances that act as photosensitizers. For instance, the presence of certain metal oxides or natural organic matter can accelerate the photodegradation of tetracyclines. mdpi.com The degradation of tetracycline under visible light can be enhanced by photocatalysts, leading to the formation of various intermediates. arxiv.orgresearchgate.net The primary mechanism of photocatalytic degradation involves the generation of reactive oxygen species such as hydroxyl radicals and superoxide (B77818) radicals, which then attack the tetracycline molecule. mdpi.com
Tetracyclines are known to form stable complexes with various metal ions, a property that significantly affects their stability and environmental fate. evitachem.complos.org The formation of these complexes can either stabilize the tetracycline molecule or catalyze its degradation. nih.gov For example, complexation with metal ions can influence the antibacterial activity of tetracyclines. evitachem.com The degradation of some tetracycline derivatives under basic conditions can be catalyzed by metal ions. nih.gov
The presence of other environmental constituents, such as soil organic matter and clay minerals, also plays a crucial role. cdnsciencepub.com Tetracyclines can bind strongly to these components, which can reduce their bioavailability and mobility in the environment. cdnsciencepub.commdpi.com However, these interactions are complex and can be influenced by factors such as soil pH and ionic strength. cdnsciencepub.com
Presence as a Residue in Animal-Derived Matrices and Traceability Studies
The use of tetracyclines in animal husbandry for disease prevention and growth promotion can lead to the presence of residues in animal-derived food products such as meat, milk, and eggs. core.ac.uknih.gov Regulatory bodies in many countries have established Maximum Residue Limits (MRLs) for tetracyclines in these products to protect consumer health. plos.org
This compound, being a degradation product, can also be present in these matrices. core.ac.uk While the parent drug is often the primary target of monitoring programs, the presence of its transformation products is also a concern. core.ac.uk For instance, it is known that a portion of tetracycline can be metabolized to 4-epitetracycline before excretion. plos.org
Traceability studies often employ advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and quantify tetracycline residues and their transformation products in complex matrices like milk and meat. nih.gov These methods are crucial for ensuring food safety and compliance with regulatory standards. nih.gov
Advanced Research Perspectives and Future Directions
Development of Novel Analytical Strategies for Comprehensive Impurity Profiling
The presence of impurities such as N-Des(dimethyl)-4-epi-tetracycline in pharmaceutical preparations is a critical quality attribute that necessitates robust analytical methods for their detection and quantification. evitachem.com Historically, methods for tetracycline (B611298) impurity analysis were often cumbersome and used hazardous solvents. chromatographyonline.com Modern analytical chemistry has driven the development of more sophisticated, sensitive, and efficient strategies for comprehensive impurity profiling.
Advanced separation techniques are at the forefront of this evolution. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are now standard for separating tetracycline from its related substances. nih.gov For instance, a UHPLC method can reduce the analysis time for tetracycline and its toxic degradation product, 4-epianhydrotetracycline (B1505794), from 8 minutes to just 2 minutes compared to traditional HPLC. chromatographyonline.com The development of novel stationary phases, such as polar-embedded phases, allows for greater flexibility in mobile phase composition and improved resolution of tetracycline and its epimers. chromatographyonline.com Methodologies using gradient elution on specialized columns like XTerra RP-18 have been optimized to achieve excellent separation of tetracycline from a wide array of its impurities and degradation products, including those not previously reported. researchgate.net
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (e.g., LC-MS), are indispensable for the structural elucidation and quantification of impurities. wisdomlib.org These methods provide the high sensitivity and specificity needed to identify and characterize trace-level compounds in complex pharmaceutical matrices. nih.gov The continuous development of these analytical strategies is essential for ensuring the quality and safety of tetracycline-based drugs and for understanding the formation pathways of impurities like this compound.
Table 1: Comparison of Analytical Techniques for Tetracycline Impurity Profiling
| Technique | Description | Advantages | Disadvantages |
|---|---|---|---|
| Traditional HPLC | High-Performance Liquid Chromatography using standard columns (e.g., C8, C18) and mobile phases. chromatographyonline.com | Established and widely available. | Longer run times, may use hazardous solvents (e.g., dimethylformamide), lower resolution for complex mixtures. chromatographyonline.com |
| UHPLC | Ultra-High-Performance Liquid Chromatography uses columns with smaller particle sizes (<2 µm). chromatographyonline.com | Significantly faster analysis times, higher resolution and sensitivity, reduced solvent consumption. chromatographyonline.com | Requires specialized high-pressure equipment. |
| LC-MS | Liquid Chromatography coupled with Mass Spectrometry. nih.govwisdomlib.org | Provides molecular weight and structural information, enabling definitive identification of unknown impurities. High sensitivity and specificity. nih.gov | Higher cost and complexity of instrumentation. |
| GC-MS | Gas Chromatography coupled with Mass Spectrometry. nih.govwisdomlib.org | Excellent for analyzing volatile or semi-volatile impurities, such as residual solvents. wisdomlib.org | Not suitable for non-volatile and thermally labile compounds like tetracyclines without derivatization. |
| HPTLC | High-Performance Thin-Layer Chromatography. nih.gov | High sample throughput, low cost, parallel analysis of multiple samples. | Lower resolution and sensitivity compared to HPLC/UHPLC. |
Computational Modeling and Simulation of Degradation Pathways and Molecular Dynamics
Computational chemistry offers powerful tools to investigate the stability and degradation of tetracyclines at a molecular level. Reactive molecular dynamics (MD) simulations can model the complex chemical processes involved in the breakdown of the tetracycline scaffold. nih.gov Such simulations have been used to study the degradation of tetracyclines by reactive oxygen species (ROS), identifying the C4 dimethylamine (B145610) group as a primary site of attack. nih.gov This is particularly relevant to this compound, as it suggests a potential mechanism for its formation through the oxidative loss of the methyl groups.
Computational fluid dynamics (CFD) is another valuable tool, used to model and optimize processes like photocatalytic degradation in reactors. uu.nlresearchgate.net By simulating fluid flow and reaction kinetics, CFD can help determine optimal conditions for efficient tetracycline removal. uu.nl Kinetic modeling, which fits experimental degradation data to mathematical models like pseudo-first-order or pseudo-second-order kinetics, further refines our understanding of reaction rates and mechanisms. mdpi.com
Furthermore, in silico techniques such as molecular docking and density functional theory (DFT) calculations are employed to explore the structure-activity relationships of tetracycline analogs. emerginginvestigators.org These models can predict the binding affinity of different tetracyclines to their biological targets, providing insights that guide the design of new derivatives. emerginginvestigators.org Simulating the molecular dynamics of a compound like this compound can reveal its conformational preferences and interactions, which are key to understanding its unique chemical properties and biological inactivity or alternative activities.
Table 2: Application of Computational Modeling in Tetracycline Research
| Modeling Technique | Application | Key Insights |
|---|---|---|
| Reactive Molecular Dynamics (MD) | Simulating the chemical breakdown of tetracyclines by reactive species. nih.gov | Identification of labile chemical bonds and primary reaction sites (e.g., C4-dimethylamine, C6-methyl). nih.gov |
| Computational Fluid Dynamics (CFD) | Modeling and optimizing photocatalytic degradation processes in reactors. uu.nlresearchgate.net | Determination of optimal mixing speeds and catalyst loading for maximum degradation efficiency. uu.nl |
| Kinetic Modeling | Fitting experimental degradation data to mathematical models. mdpi.com | Understanding reaction order and rates, which helps in predicting the persistence of tetracycline under various conditions. mdpi.com |
| Molecular Docking & DFT | Predicting the binding of tetracycline analogs to biological targets (e.g., ribosomes). emerginginvestigators.org | Elucidation of structure-activity relationships and guiding the design of novel antibiotic candidates. emerginginvestigators.org |
Investigation of Specific Enzymes Involved in Tetracycline Transformation (e.g., TetX and other tetracycline-inactivating enzymes, or enzymes causing demethylation)
The transformation of tetracyclines in biological systems is often mediated by specific enzymes. A prominent example is the TetX family of enzymes, which are flavin-dependent monooxygenases that confer antibiotic resistance. nih.govmedwinpublishers.com TetX catalyzes the hydroxylation of the tetracycline scaffold, typically at the C11a position. medwinpublishers.com This initial modification renders the antibiotic unstable, leading to its subsequent non-enzymatic degradation and inactivation. medwinpublishers.comoup.com TetX and its homologues are of significant clinical concern because they can inactivate a broad spectrum of tetracyclines, including first, second, and third-generation drugs. nih.govoup.com
The formation of this compound involves the removal of the two methyl groups from the C4-dimethylamino group. This demethylation is a known transformation pathway for tetracyclines. nih.gov While this can occur through abiotic processes, specific enzymes capable of this reaction have been identified. Recently, a tropinone (B130398) reductase I (TRI) enzyme from the microalga Chlamydomonas reinhardtii was shown to efficiently catalyze the demethylation of oxytetracycline (B609801). researchgate.net The discovery of such demethylating enzymes in various environmental organisms provides a plausible biological route for the formation of N-des(dimethyl) tetracycline derivatives. The study of these enzymes is critical for understanding tetracycline resistance, environmental fate, and for potential applications in bioremediation. engineering.org.cn
Table 3: Enzymes Involved in Tetracycline Transformation
| Enzyme | Class | Cofactor(s) | Transformation Catalyzed | Source Organism Example |
|---|---|---|---|---|
| TetX | Flavin-dependent Monooxygenase | FAD, NADPH | C11a-hydroxylation of the tetracycline core, leading to inactivation. nih.govmedwinpublishers.com | Bacteroides fragilis (commensal), various environmental bacteria. nih.gov |
| Tropinone Reductase I (TRI) | Short-chain Dehydrogenase/Reductase | Not specified | Demethylation of the C4-dimethylamino group of oxytetracycline. researchgate.net | Chlamydomonas reinhardtii (microalga). researchgate.net |
| Horseradish Peroxidase | Peroxidase | Heme | Degradation and demethylation of tetracycline. nih.gov | Armoracia rusticana (plant). nih.gov |
Exploration of Structure-Function Relationships beyond Traditional Antibacterial Targets for this compound
The primary mechanism of tetracycline's antibacterial action is the inhibition of protein synthesis via binding to the bacterial 30S ribosomal subunit. wikipedia.org Structure-activity relationship studies have consistently shown that the C4-dimethylamino group is pivotal for this antibacterial activity. wikipedia.orgbiomedres.us The removal of this group, as seen in this compound and other chemically modified tetracyclines (CMTs), results in a loss of antibacterial potency. nih.govoncotarget.com
This lack of antimicrobial effect, however, allows for the exploration of other biological activities inherent to the tetracycline scaffold. One of the most well-characterized non-antibacterial properties is the inhibition of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and inflammation. nih.govmdpi.com Tetracycline analogs lacking the C4-dimethylamino group, such as COL-3, retain the ability to inhibit MMPs, making them candidates for treating diseases characterized by excessive collagen destruction, like periodontitis and certain cancers. nih.govnih.gov
Another emerging area of research is the effect of tetracycline analogs on mitochondria. It has been proposed that the anticancer effects of some tetracyclines stem from their ability to inhibit mitochondrial protein synthesis, thereby disrupting cellular energy production in rapidly proliferating cancer cells. oncotarget.com The study of compounds like this compound is therefore valuable for dissecting these non-traditional mechanisms and exploring the potential of the tetracycline scaffold as a platform for developing drugs that target MMPs, mitochondrial function, or other host-response pathways without the selective pressure of an antibiotic. nih.govoup.com
Table 4: Structure-Function Shift in Tetracycline Analogs
| Structural Feature | Traditional Target (Antibacterial) | Emerging Targets (Non-Antibacterial) | Example Compound(s) |
|---|---|---|---|
| Intact C4-dimethylamino group | Bacterial 30S Ribosome | Matrix Metalloproteinases (MMPs), Mitochondria (secondary activities) | Tetracycline, Doxycycline |
| Absent C4-dimethylamino group | Negligible binding/inhibition | Matrix Metalloproteinases (MMPs), Mitochondrial Ribosome, Reactive Oxygen Species Scavenging. nih.govoncotarget.com | This compound, Chemically Modified Tetracyclines (e.g., COL-3). nih.govoncotarget.com |
Implications for Tetracycline Biosynthesis and Synthetic Biology Studies
Tetracyclines are complex natural products assembled by Type II polyketide synthase (PKS) systems in bacteria, primarily of the Streptomyces genus. nih.govontosight.ai The biosynthetic pathway involves the creation of a polyketide backbone followed by a series of enzymatic cyclizations and tailoring reactions (e.g., hydroxylation, methylation) to produce the final active molecule. nih.govontosight.ai A thorough understanding of this intricate biosynthetic machinery is fundamental for rational metabolic engineering. nih.govnih.gov
The existence of impurities like this compound provides clues about the chemical liabilities of the tetracycline scaffold and points to potential enzymatic activities that could be exploited in synthetic biology. For example, identifying the enzymes responsible for demethylation (like TRI) or epimerization can inform strategies to engineer biosynthetic pathways to produce novel analogs. researchgate.net By manipulating the genes in the tetracycline biosynthetic cluster—adding, deleting, or swapping enzymes—researchers can create modified tetracyclines that may have improved properties or entirely new activities. escholarship.org
Furthermore, advances in total synthesis have provided modular and flexible routes to tetracycline analogs that are inaccessible through fermentation or semi-synthesis. acs.org These synthetic platforms allow for precise modifications at nearly any position on the tetracycline core, including the creation of N-des(dimethyl) variants. acs.org The convergence of understanding natural biosynthesis with the power of synthetic chemistry and synthetic biology opens the door to generating a vast diversity of tetracycline-based molecules for screening as new therapeutics, not only as antibiotics but also as anti-inflammatory or anticancer agents. nih.gov
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| 4-epianhydrotetracycline |
| Anhydrotetracycline |
| Chlortetracycline (B606653) |
| COL-3 |
| Doxycycline |
| Lymecycline |
| Meclocycline |
| Methacycline |
| Minocycline (B592863) |
| This compound |
| Oxytetracycline |
| Rolitetracycline |
| Sarecycline |
| Tetracycline |
| Tigecycline |
Q & A
Q. What analytical methodologies are recommended for detecting N-Des(dimethyl)-4-epi-tetracycline in complex biological matrices?
To ensure accurate detection, researchers should employ ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This method offers high sensitivity and specificity, particularly when paired with deep eutectic solvents (DES) for sample extraction. Key validation parameters include linearity (1–100 ng/mL), recovery rates (>85%), and limits of detection (LOD < 0.5 ng/mL). Matrix effects should be minimized using isotope-labeled internal standards. For tissue samples, homogenization in acidic methanol followed by solid-phase extraction is advised .
Q. How can structural elucidation of this compound be achieved?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) combined with high-resolution mass spectrometry (HR-MS) is critical. For epimerization confirmation at the 4-position, compare chemical shifts with tetracycline analogs (e.g., 4-epi-tetracycline). X-ray crystallography may resolve stereochemical ambiguities. Computational tools like density functional theory (DFT) can predict stability of dimethyl-modified derivatives .
Q. What protocols ensure reproducibility in synthesizing this compound?
Document reaction conditions rigorously: temperature (±1°C), solvent purity (HPLC-grade), and catalyst ratios. Use orthogonal analytical methods (e.g., TLC, HPLC) to monitor reaction progress. For dimethylation, optimize protecting groups (e.g., tert-butyloxycarbonyl) to prevent side reactions. Purity should exceed 98% (validated by USP standards) via recrystallization or preparative HPLC .
Advanced Research Questions
Q. What experimental designs resolve contradictions in this compound's pharmacological activity across studies?
Discrepancies may arise from variations in sulfation or methylation patterns. Adopt a structure-activity relationship (SAR) approach: systematically synthesize analogs (e.g., N-deS/R, 2-O-deS) and test binding affinity via surface plasmon resonance (SPR). For anxiolytic effects, compare enantiomers (e.g., (+)-(S)-N-Des vs. (−)-(R)-N-Des) in rodent models (elevated plus maze, open field tests). Cross-validate with receptor-binding assays (e.g., GABA_A modulation) .
Q. How can researchers investigate bacterial resistance mechanisms against this compound?
Conduct whole-genome sequencing of resistant strains to identify mutations in tetracycline-binding ribosomal proteins (e.g., TetM efflux pumps). Use isothermal titration calorimetry (ITC) to compare binding affinity between wild-type and mutant ribosomes. Assess cross-resistance with doxycycline and minocycline via minimum inhibitory concentration (MIC) assays. In vitro ribosomal protection assays can quantify resistance levels .
Q. What in vivo pharmacokinetic strategies optimize dosing regimens for this compound?
Perform compartmental modeling using plasma concentration-time data from rodent studies. Assess bioavailability via intravenous vs. oral administration. Monitor metabolite profiles (e.g., 4-epi-tetracycline) using LC-MS/MS. For tissue distribution, autoradiography with ¹⁴C-labeled compounds is recommended. Adjust dosing intervals based on elimination half-life (t½) and area under the curve (AUC) calculations .
Q. How do sulfation and dimethylation modifications affect this compound's interaction with biological targets?
Use heparin sulfate analog studies as a model: selectively desulfate/modify functional groups (e.g., 2-O-deS, 6-O-deS) and measure binding kinetics via SPR or fluorescence polarization. For dimethylation, compare molecular docking simulations (e.g., AutoDock Vina) with empirical data. Mutagenesis of target proteins (e.g., ribosomes) can identify critical binding residues .
Data Analysis and Validation
Q. What statistical frameworks address variability in this compound efficacy studies?
Apply Cox proportional hazard models for longitudinal data (e.g., restenosis or mortality rates). Use Kaplan-Meier survival curves with log-rank tests for time-to-event endpoints. For dose-response studies, nonlinear mixed-effects modeling (NONMEM) accounts for inter-subject variability. Report adjusted cumulative risks with 95% confidence intervals .
Q. How should researchers validate contradictory findings in this compound's metabolic pathways?
Combine in vitro hepatic microsome assays with in vivo stable isotope tracing. Use CRISPR-Cas9 knockout models to confirm enzyme involvement (e.g., CYP450 isoforms). Cross-reference metabolite profiles with databases like HMDB or METLIN. Discrepancies due to species-specific metabolism require comparative studies in humanized mouse models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
